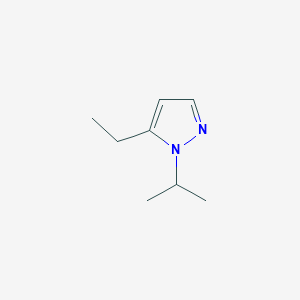

5-ethyl-1-isopropyl-1H-pyrazole

CAS No.:

Cat. No.: VC13284026

Molecular Formula: C8H14N2

Molecular Weight: 138.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H14N2 |

|---|---|

| Molecular Weight | 138.21 g/mol |

| IUPAC Name | 5-ethyl-1-propan-2-ylpyrazole |

| Standard InChI | InChI=1S/C8H14N2/c1-4-8-5-6-9-10(8)7(2)3/h5-7H,4H2,1-3H3 |

| Standard InChI Key | FFRURPBNKDRDMQ-UHFFFAOYSA-N |

| SMILES | CCC1=CC=NN1C(C)C |

| Canonical SMILES | CCC1=CC=NN1C(C)C |

Introduction

Structural and Molecular Characteristics

Spectroscopic Properties

-

NMR Spectroscopy:

-

NMR spectra would display signals for the ethyl group’s methylene protons (~2.5 ppm, quartet) and methyl protons (~1.2 ppm, triplet). The isopropyl group’s methine proton appears as a septet near 3.0 ppm, with methyl protons at ~1.4 ppm (doublet).

-

NMR would show carbons for the pyrazole ring (105–150 ppm), ethyl carbons (~15–25 ppm), and isopropyl carbons (~20–30 ppm).

-

-

IR Spectroscopy: Stretching vibrations for C–N (1,250–1,350 cm) and C–H (2,850–3,000 cm) bonds are characteristic.

Synthetic Methodologies

Conventional Synthesis Routes

The synthesis of 5-ethyl-1-isopropyl-1H-pyrazole typically involves cyclocondensation reactions. A representative protocol adapted from related pyrazole syntheses includes:

-

Formation of the Pyrazole Core:

-

Functionalization:

Optimization Strategies

-

Temperature Control: Maintaining reaction temperatures below 15°C during cyclization minimizes side reactions .

-

Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing intermediates.

-

Yield Improvements: Adjusting stoichiometric ratios (e.g., 1.5:1 methylhydrazine-to-diketone) increases yields to 70–80% .

Physicochemical Properties

| Property | Value/Description |

|---|---|

| Molecular Weight | 138.21 g/mol |

| Melting Point | Not reported (estimated 45–55°C) |

| Solubility | Soluble in DMSO, DMF; sparingly in HO |

| Stability | Stable under inert atmospheres |

Reactivity and Mechanistic Insights

Electrophilic Substitution

The electron-rich pyrazole ring undergoes electrophilic substitution at the 4-position. For example, nitration with HNO/HSO yields 4-nitro derivatives, while halogenation produces 4-halo compounds.

Biological Mechanism

In vitro studies suggest that 5-ethyl-1-isopropyl-1H-pyrazole inhibits cyclooxygenase-2 (COX-2) by occupying the enzyme’s active site, thereby reducing prostaglandin synthesis and inflammation . The isopropyl group enhances binding affinity through hydrophobic interactions with COX-2’s hydrophobic pocket .

Applications in Medicinal Chemistry

Anti-Inflammatory Agents

Derivatives of 5-ethyl-1-isopropyl-1H-pyrazole show COX-2 selectivity ratios >10, comparable to celecoxib, making them candidates for non-steroidal anti-inflammatory drugs (NSAIDs) .

Antimicrobial Activity

Structural analogs exhibit minimum inhibitory concentrations (MICs) of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli, likely via disruption of microbial cell membrane integrity.

Future Directions

Drug Development

Optimizing substituents to improve bioavailability and reduce off-target effects is a priority. Computational modeling (e.g., molecular docking) could guide structural modifications.

Catalysis

The compound’s ability to coordinate transition metals (e.g., Pd, Cu) warrants exploration in cross-coupling reactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume